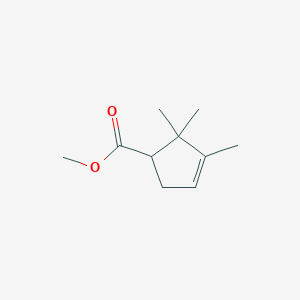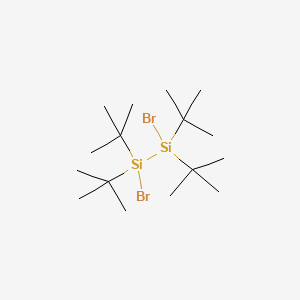
1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane: is an organosilicon compound characterized by the presence of two silicon atoms bonded to four tert-butyl groups and two bromine atoms
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane can be synthesized through the reaction of tert-butylchlorosilane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the compound.
化学反応の分析
Types of Reactions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Oxidation Reactions: Oxidation can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Substitution: Formation of various organosilicon compounds.
Reduction: Formation of silicon-hydrogen bonds.
Oxidation: Formation of silanols or siloxanes.
科学的研究の応用
Chemistry: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: The compound’s potential biological applications are being explored, particularly in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate the use of this compound in medical imaging and as a component in therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, coatings, and advanced materials with unique properties.
作用機序
The mechanism of action of 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the silicon atoms can form bonds with other elements, leading to the formation of new compounds. The pathways involved include:
Nucleophilic Substitution: Bromine atoms are replaced by nucleophiles.
Bond Formation: Silicon atoms form bonds with other elements, leading to the creation of new silicon-containing compounds.
類似化合物との比較
1,2-Dibromo-1,1,2,2-tetrachloroethane: Similar in structure but contains chlorine atoms instead of tert-butyl groups.
1,2-Dibromoethane: Contains bromine atoms but lacks the silicon and tert-butyl groups.
Uniqueness: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is unique due to the presence of both silicon and tert-butyl groups, which impart distinct chemical and physical properties. This makes it valuable for specific applications in research and industry.
特性
CAS番号 |
59409-87-9 |
|---|---|
分子式 |
C16H36Br2Si2 |
分子量 |
444.4 g/mol |
IUPAC名 |
bromo-[bromo(ditert-butyl)silyl]-ditert-butylsilane |
InChI |
InChI=1S/C16H36Br2Si2/c1-13(2,3)19(17,14(4,5)6)20(18,15(7,8)9)16(10,11)12/h1-12H3 |
InChIキー |
UVOGBJGQOKAREB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)([Si](C(C)(C)C)(C(C)(C)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


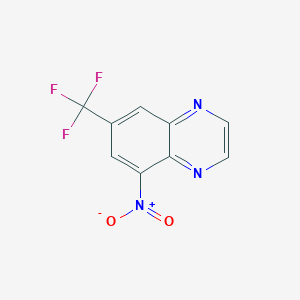
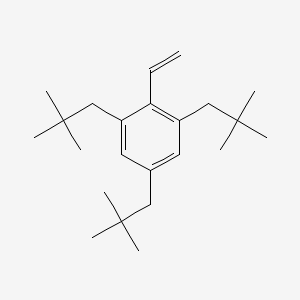
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
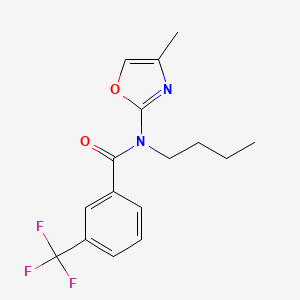
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)
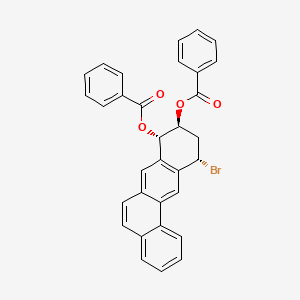
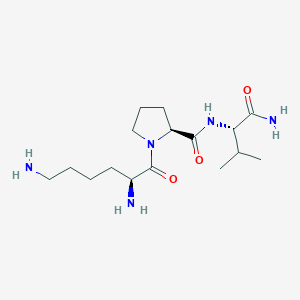
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)


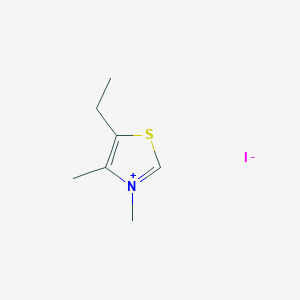

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
